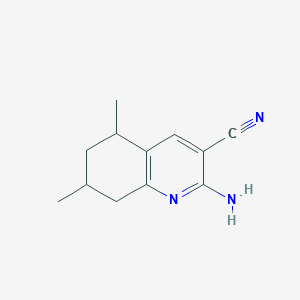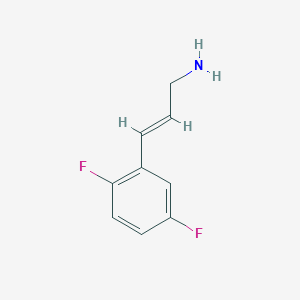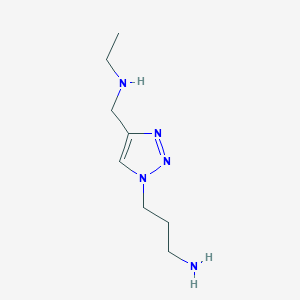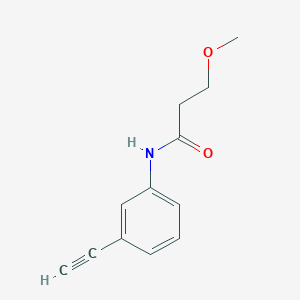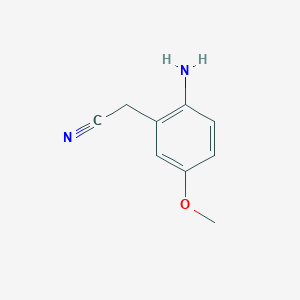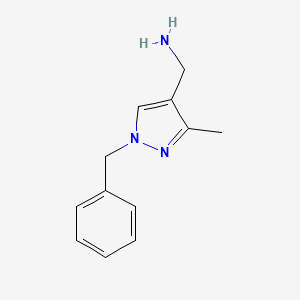
(1-Benzyl-3-methyl-1h-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine: is an organic compound with the molecular formula C11H13N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-benzyl-3-methyl-1H-pyrazole with formaldehyde and ammonia or a primary amine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: It has been investigated for its cytotoxic activity against various cancer cell lines and its ability to inhibit tubulin polymerization .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and inducing apoptosis in cancer cells . This interaction disrupts the microtubule network, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound shares a similar pyrazole core but differs in the functional groups attached to the ring.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different substituents, used in various chemical applications.
4-(1H-Pyrazol-1-yl)benzylamine dihydrochloride: A related compound with a benzylamine group attached to the pyrazole ring.
Uniqueness: (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a valuable compound in cancer research and drug development.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
(1-benzyl-3-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C12H15N3/c1-10-12(7-13)9-15(14-10)8-11-5-3-2-4-6-11/h2-6,9H,7-8,13H2,1H3 |
InChI Key |
UHMHZEFGVGOGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
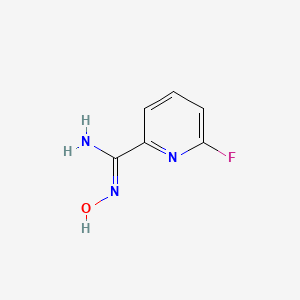
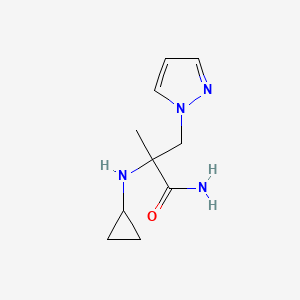
![8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)
